molecular formula C7H10N2 B13971135 1-(But-2-en-1-yl)aziridine-2-carbonitrile CAS No. 75985-22-7

1-(But-2-en-1-yl)aziridine-2-carbonitrile

Cat. No.: B13971135
CAS No.: 75985-22-7
M. Wt: 122.17 g/mol
InChI Key: FGZMPRNCRAYNBX-UHFFFAOYSA-N
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Description

2-Aziridinecarbonitrile, 1-(2-butenyl)-: is an organic compound with the molecular formula C7H10N2 It is a derivative of aziridine, a three-membered nitrogen-containing ring, and features a butenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aziridine Ring Formation: The synthesis of 2-Aziridinecarbonitrile, 1-(2-butenyl)- typically begins with the formation of the aziridine ring. This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions.

    Introduction of the Butenyl Group: The butenyl group can be introduced via a nucleophilic substitution reaction, where a suitable butenyl halide reacts with the aziridine ring in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Aziridinecarbonitrile, 1-(2-butenyl)- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butenyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation Products: Oxides and other oxygenated derivatives.

    Reduction Products: Amines and other reduced compounds.

    Substitution Products: Compounds with different substituents replacing the butenyl group.

Scientific Research Applications

Chemistry: 2-Aziridinecarbonitrile, 1-(2-butenyl)- is used as a building block in organic synthesis, particularly in the preparation of more complex nitrogen-containing compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound can be used to study the interactions of aziridine derivatives with biological molecules. It serves as a model compound for investigating the reactivity and biological activity of aziridine-containing compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to form stable yet reactive intermediates makes it a valuable tool for designing drugs with specific biological targets.

Industry: In the industrial sector, 2-Aziridinecarbonitrile, 1-(2-butenyl)- can be used in the production of specialty chemicals and polymers. Its reactivity and structural properties make it suitable for creating materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 2-Aziridinecarbonitrile, 1-(2-butenyl)- involves its ability to form reactive intermediates through ring-opening reactions. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The compound’s reactivity is influenced by the presence of the butenyl group, which can modulate its interaction with different molecular pathways.

Comparison with Similar Compounds

    2-Aziridinecarbonitrile: Lacks the butenyl group, making it less reactive in certain substitution reactions.

    1-(2-Butenyl)-2-aziridinecarboxamide: Similar structure but with a carboxamide group instead of a nitrile group, leading to different reactivity and applications.

    1-(2-Butenyl)-2-aziridinecarboxylic acid:

Uniqueness: 2-Aziridinecarbonitrile, 1-(2-butenyl)- is unique due to the presence of both the aziridine ring and the butenyl group. This combination imparts distinct reactivity and versatility, making it valuable for a wide range of chemical, biological, and industrial applications.

Properties

CAS No.

75985-22-7

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

1-but-2-enylaziridine-2-carbonitrile

InChI

InChI=1S/C7H10N2/c1-2-3-4-9-6-7(9)5-8/h2-3,7H,4,6H2,1H3

InChI Key

FGZMPRNCRAYNBX-UHFFFAOYSA-N

Canonical SMILES

CC=CCN1CC1C#N

Origin of Product

United States

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